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This table details the objective response rates (ORR) and duration of response (DOR) for both approved

indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1]

[2] [3].

Indication Patient Population (N)
Overall
Response Rate
(ORR)

Duration of Response
(DOR)

ROS1-positive
NSCLC [1]

Adults with metastatic NSCLC
(N=51)

78% (95% CI:
65, 89) [1]

Median DOR not reached;
55% of responses lasted

≥12 months [1].

NTRK fusion-
positive solid
tumors [1] [4]

Adults & pediatric patients (≥12

years) with various advanced
solid tumors (N=54)

57% (95% CI:

43, 71) [1]

68% of responses lasted

≥6 months; 45% lasted
≥12 months [1].

Safety Profile and Management

The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3].

The most common and serious adverse reactions are listed below, along with recommended management

strategies [1] [3].
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Category Adverse Reactions Management Strategies

Serious
Adverse
Reactions

Congestive heart failure, CNS effects (cognitive
impairment, dizziness), skeletal fractures,

hepatotoxicity, hyperuricemia, QT prolongation, vision
disorders [1].

Dose interruptions (46%),
dose reductions (29%), or

discontinuation (9%) [4].

Common
Adverse
Reactions
(≥20%)

Fatigue, constipation, dysgeusia, edema, dizziness,
diarrhea, nausea, dysesthesia, dyspnea, myalgia,

cognitive impairment, weight increase, cough,
vomiting, pyrexia, arthralgia, vision disorders [1].

Monitoring and supportive
care.

Experimental Protocols & Trial Designs

The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials.

The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient

enrollment process.

Integrated Analysis

FDA Approval (Aug 15, 2019)

STARTRK-1 (NCT02097810) STARTRK-2 (NCT02568267)ALKA-372-001

Phase I Phase II

Click to download full resolution via product page

Integrated analysis of three clinical trials supporting FDA approval [1] [5].
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Patient Population

Biomarker Testing

Adults & pediatric pts
with advanced solid tumors

Trial Enrollment

NTRK or ROS1 gene fusion
identified via nucleic acid test

Efficacy Endpoints

Entrectinib 600 mg orally daily

FDA Review

ORR & DOR

Click to download full resolution via product page

Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].

Regulatory Designations and Context

Regulatory Journey: The New Drug Application (NDA) was granted Priority Review in February
2019, with the FDA decision expected by August 18, 2019 [5]. The approval for NTRK fusion-positive

tumors was granted under the Accelerated Approval program, contingent on verification of clinical
benefit in confirmatory trials [1] [2]. Entrectinib had also previously received Breakthrough Therapy
and Orphan Drug designations [1] [6].
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Tumor-Agnostic Significance: The 2019 approval for NTRK fusion-positive solid tumors was the

third-ever "tissue-agnostic" FDA approval for a cancer drug, meaning it was approved based on a
specific biomarker regardless of the tumor's site of origin [2].

Post-2019 Developments

Subsequent research has expanded the understanding of entrectinib:

Pediatric Extension: In October 2023, the FDA extended the approval for NTRK fusion-positive solid
tumors to include pediatric patients as young as one month old, accompanied by a new oral pellet

formulation [7] [2].
Mechanisms of Resistance: Bioinformatics and experimental studies have identified ZEB2 as a core

gene associated with acquired resistance to entrectinib in NSCLC, linked to signaling pathways like
nucleotide excision repair [8].

Neurotoxicity Mechanisms: Recent preclinical research (2025) suggests that entrectinib can
induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways, and

downregulating THBS1, offering potential targets for managing CNS-related toxicities [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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